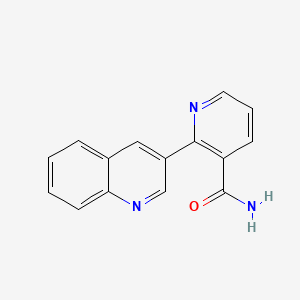

2-(3-quinolinyl)nicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-quinolin-3-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c16-15(19)12-5-3-7-17-14(12)11-8-10-4-1-2-6-13(10)18-9-11/h1-9H,(H2,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRSUYWMYUUOMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=C(C=CC=N3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformation Strategies for 2 3 Quinolinyl Nicotinamide and Analogs

Retrosynthetic Analysis of the 2-(3-quinolinyl)nicotinamide Scaffold

A retrosynthetic approach to this compound logically disconnects the molecule at the amide bond, yielding a quinoline-containing carboxylic acid or its derivative and a nicotinamide (B372718) precursor. A primary disconnection strategy involves breaking the C-N amide bond, leading to two key synthons: a quinoline-2-carbonyl derivative and 3-aminopyridine (B143674) (nicotinamide). This approach simplifies the synthesis to the formation of a stable amide linkage, a well-established transformation in organic chemistry.

Further disconnection of the quinoline (B57606) ring itself reveals several potential starting materials. Common strategies for quinoline synthesis, such as the Friedländer, Combes, or Doebner-von Miller reactions, can be envisioned. For instance, a Friedländer approach would involve the condensation of a 2-aminobenzaldehyde (B1207257) or ketone derivative with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl, which would be functionalized to ultimately form the nicotinamide linkage. mdpi.comorganic-chemistry.org This highlights the importance of strategically choosing starting materials that either already contain the necessary functionalities or can be easily functionalized. nih.govdeanfrancispress.com

Approaches to Constructing the Quinoline Core with Nicotinamide Linkage

The construction of the this compound scaffold can be achieved through various synthetic routes, each with its own advantages in terms of efficiency, atom economy, and substrate scope.

Direct Coupling Reactions

Direct coupling reactions represent a powerful and convergent strategy for assembling the this compound framework. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, are prominent in this regard.

For instance, a Suzuki-Miyaura coupling could be employed to form the C2-C3' bond between a 2-haloquinoline derivative and a nicotinamide boronic acid or ester. nih.gov Alternatively, a Buchwald-Hartwig amination could directly couple a 2-haloquinoline with 3-aminopyridine. These methods offer high functional group tolerance and are often high-yielding. nih.gov

Palladium-catalyzed carbonylation of 1-(2-aminoaryl)-2-yn-1-ols under oxidative conditions has been shown to produce quinoline-3-carboxylic esters, which are direct precursors for amidation with 3-aminopyridine. researchgate.net This method proceeds via a 6-endo-dig cyclization followed by dehydration and oxidative methoxycarbonylation. researchgate.net

| Coupling Reaction | Catalyst/Reagents | Key Bond Formation | Reference |

| Suzuki-Miyaura | Pd catalyst, base | C-C | nih.gov |

| Buchwald-Hartwig | Pd catalyst, ligand, base | C-N | nih.gov |

| Oxidative Carbonylation | PdI2, KI, CO/Air | C-C, C=O | researchgate.net |

Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like this compound by combining several transformations in a single pot without isolating intermediates.

A notable example is the A³-coupling (aldehyde-alkyne-amine) reaction, which can be used to synthesize 2,4-disubstituted quinolines. researchgate.net This three-component reaction between an aniline, an aldehyde, and a terminal alkyne can be adapted to incorporate the necessary functionality for subsequent conversion to the nicotinamide moiety. researchgate.net

Rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes provides a direct route to quinoline scaffolds through a cascade of C-H activation events. snnu.edu.cn While not directly yielding the target molecule, this method highlights the potential of cascade reactions to rapidly build the core quinoline structure. snnu.edu.cn Enzymatic cascade reactions are also emerging as powerful tools in biosynthesis, offering mild and selective routes to complex heterocyclic structures. nih.govacs.org

| Reaction Type | Key Features | Potential Application | References |

| A³-Coupling | Three-component, high atom economy | Synthesis of substituted quinoline precursors | researchgate.net |

| Rh(III)-catalyzed Annulation | Cascade C-H activation | Rapid construction of the quinoline core | snnu.edu.cn |

| Enzymatic Cascade | Mild, selective | Biocatalytic synthesis of quinoline derivatives | nih.govacs.org |

Heterocycle Annulation Strategies

Heterocycle annulation strategies involve the construction of the quinoline ring onto a pre-existing heterocyclic system or vice versa. The Friedländer annulation is a classic and versatile method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone. mdpi.comorganic-chemistry.org By choosing appropriately substituted precursors, this method can be adapted to introduce the nicotinamide moiety or a suitable precursor at the 2-position. Microwave-assisted Friedländer synthesis has been shown to be an environmentally friendly and efficient approach. mdpi.com

Other annulation strategies include visible-light-induced oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols to yield quinolines. organic-chemistry.org This method offers a green and mild alternative to traditional synthetic routes.

Precursor Functionalization and Derivatization Routes

The synthesis of this compound often relies on the preparation of appropriately functionalized precursors that can be coupled in the final steps.

Synthesis of Substituted Quinoline Precursors

The functionalization of the quinoline ring is a key strategy for introducing the necessary handles for coupling with the nicotinamide fragment. rsc.org This can involve the synthesis of 2-haloquinolines, 2-aminoquinolines, or quinoline-2-carboxylic acids.

For example, 2-chloroquinolines can be synthesized from the corresponding quinolin-2-ones by treatment with a chlorinating agent like phosphorus oxychloride. These 2-chloroquinolines are versatile intermediates for various cross-coupling reactions. nih.gov

The synthesis of substituted quinolines can also be achieved through allylic amination of 2-haloaryl hydroxylamines with allylic C-H substrates, followed by an intramolecular Heck coupling and aerobic dehydrogenation. rsc.org This sequence allows for the formation of the quinoline ring with substituents at various positions.

Furthermore, the direct C-H functionalization of the quinoline ring has emerged as a powerful tool to introduce functional groups without the need for pre-functionalized substrates, offering a more atom- and step-economical approach. rsc.org

Synthesis of Modified Nicotinamide Precursors

The synthesis of the target compound, this compound, relies on the availability of suitably functionalized nicotinamide precursors. Nicotinamide itself is a derivative of vitamin B3 and serves as a fundamental building block. google.com Modifications to the nicotinamide structure are essential for subsequent coupling reactions. These precursors are often synthesized from nicotinic acid or nicotinamide through various chemical or enzymatic pathways.

One key group of precursors includes nicotinamide mononucleotide (NMN) and nicotinamide riboside (NR). nih.govbeilstein-journals.org The synthesis of these molecules has been extensively studied. For instance, NMN can be formed from nicotinamide and 5-phosphoribosyl pyrophosphate (PRPP) using nicotinamide phosphoribosyltransferase (NAMPT). google.comnih.govmdpi.com Chemical synthesis of NMN and its derivatives often involves protecting nicotinamide ribose through ketalization, followed by phosphorylation and subsequent deprotection. google.com Similarly, efficient chemical syntheses for NR have been developed, providing a scalable route to this precursor. google.com

For direct use in cross-coupling reactions to form C-C bonds, nicotinamide precursors are often halogenated. For example, 2-chloronicotinic acid can be condensed with various amines to create a range of nicotinamide derivatives. researchgate.net Another approach involves the synthesis of 2-fluoro-nicotinamide, which can then undergo nucleophilic substitution. epo.org These halogenated nicotinamides serve as electrophilic partners in metal-catalyzed cross-coupling reactions.

The synthesis of these precursors can be summarized as follows:

Enzymatic Synthesis: Utilizes enzymes like nicotinamide phosphoribosyltransferase (NAMPT) or nicotinamide riboside kinases (NRKs) to produce NMN from nicotinamide or NR, respectively. nih.govmdpi.com

Chemical Synthesis: Involves multi-step processes such as the bromoacetyl ribose method or TMSOTf catalytic condensation to produce ribosylated precursors. mdpi.com A detailed procedure for synthesizing β-nicotinamide riboside triflate from ethyl nicotinate (B505614) and 1,2,3,5-tetra-O-acetyl-D-β-ribofuranose has been established. beilstein-journals.org

Functionalization for Coupling: Introduction of leaving groups, typically halogens (e.g., Cl, F), onto the pyridine (B92270) ring of nicotinic acid or nicotinamide to prepare them for subsequent cross-coupling reactions. researchgate.netepo.org

Advanced Synthetic Techniques and Reaction Conditions

The construction of the bi-heterocyclic scaffold of this compound involves advanced synthetic methods, primarily transition-metal-catalyzed cross-coupling reactions. These techniques enable the precise formation of the C-C bond between the quinoline and nicotinamide moieties.

Transition metal catalysis is central to the synthesis of quinoline-nicotinamide structures. Various metals have been employed for C-C bond formation and the functionalization of heterocyclic compounds.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, are widely used. scienceopen.comwhiterose.ac.uk The Buchwald-Hartwig reaction, specifically, facilitates the formation of C-N bonds by coupling aryl halides with amines in the presence of a palladium catalyst and a strong base. scienceopen.com For C-C bond formation, a Suzuki-type coupling between a halogenated nicotinamide and a quinoline-boronic acid derivative (or vice versa) would be a standard approach.

Rhodium Catalysis: Rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes represents a method for constructing the quinoline core itself. snnu.edu.cn Organorhodium complexes have also been studied for their catalytic activity in transfer hydrogenation, demonstrating their utility in modifying the quinoline ring system. acs.org

Nickel Catalysis: Nickel-catalyzed processes provide a sustainable method for synthesizing polysubstituted quinolines from α-2-aminoaryl alcohols through a sequence of dehydrogenation and condensation. organic-chemistry.org

Gold Catalysis: Gold catalysts, such as JohnPhosAuOTf, have been found effective in various transformations, including the C2-amidation of quinolines. rsc.org

Cobalt Catalysis: Heterogeneous cobalt oxide can act as a catalyst for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to furnish the corresponding aromatic quinolines. organic-chemistry.org Furthermore, cobalt-amido cooperative catalysts can achieve partial transfer hydrogenation of quinolines with high chemo- and regioselectivity. nih.gov

Table 1: Catalytic Systems in Quinoline and Nicotinamide Synthesis

| Catalyst System | Reaction Type | Application | Reference(s) |

|---|---|---|---|

| Palladium Acetate (B1210297) / Phosphine Ligands | Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | C-C or C-N bond formation between heterocycles | scienceopen.com, thieme-connect.de, whiterose.ac.uk |

| Cp*Rh(bpy)(H₂O)₂ | Transfer Hydrogenation / Annulation | Regioselective reduction or synthesis of quinoline ring | snnu.edu.cn, acs.org |

| Nickel Catalysts | Dehydrogenation / Condensation | Synthesis of substituted quinolines | organic-chemistry.org |

| JohnPhosAuOTf / AgNTf₂ | C-H Functionalization / Amidation | Selective functionalization of quinoline core | rsc.org |

| Cobalt-amido Complexes / Co₃O₄ | Hydrogenation / Dehydrogenation | Selective reduction or aromatization of quinolines | nih.gov, organic-chemistry.org |

| Iron(III) Chloride (FeCl₃) | Annulation | Povarov-type reaction to form quinolines | organic-chemistry.org |

The choice of solvent is critical in the synthesis of this compound, as it influences reaction rates, selectivity, and catalyst stability. whiterose.ac.uk Dipolar aprotic solvents are frequently employed in palladium-catalyzed cross-coupling reactions. whiterose.ac.uk

N,N-Dimethylformamide (DMF): A common choice for Heck and other cross-coupling reactions due to its high polarity, ability to dissolve a wide range of organic compounds and inorganic salts, and a high boiling point (153 °C) that allows for elevated reaction temperatures. whiterose.ac.uk It can also participate in the reduction of Pd(II) to the active Pd(0) catalyst. whiterose.ac.uk

Dimethyl Sulfoxide (DMSO): Another highly polar solvent. Studies on the solubility of nicotinamide show it dissolves in the highest quantities in DMSO and DMF. mdpi.com The interaction of quinoline antimalarials with reaction partners has been shown to be sensitive to DMSO concentration, highlighting the role of hydrophobic interactions. drugbank.com

Tetrahydrofuran (THF): Often used in organometallic reactions. For instance, the regioselective reduction of a nicotinamide model compound was performed in a 1:1 mixture of H₂O/THF to ensure the solubility of all components. acs.org

N-Methyl-2-pyrrolidone (NMP): Used in the synthesis of quinolinyl pyrimidines at elevated temperatures (100-110 °C). researchgate.net

Ethanol: Employed in microwave-assisted synthesis, often allowing for rapid reactions at high temperatures (e.g., 150 °C). researchgate.net

Reaction optimization involves systematically varying parameters such as catalyst loading, ligand choice, base, temperature, and reaction time to maximize yield and selectivity. For example, in a palladium-catalyzed addition to dihydroquinolines, a screen of palladium sources (Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄) and ligands (PPh₃, dppf) was necessary to identify the optimal conditions. thieme-connect.de

Controlling the regiochemistry of the coupling reaction is paramount to ensure the synthesis of this compound rather than other isomers. The desired product requires the formation of a bond between the C2 position of the nicotinamide ring and the C3 position of the quinoline ring.

Achieving this regioselectivity depends on the synthetic strategy:

Pre-functionalization: The most straightforward approach involves using precursors that are selectively functionalized at the desired positions. For example, a reaction between 2-chloro-nicotinamide and quinoline-3-boronic acid (in a Suzuki coupling) would enforce the desired connectivity.

Directed C-H Activation: Modern synthetic methods allow for the direct functionalization of C-H bonds. The regioselectivity of these reactions is controlled by directing groups or the inherent electronic properties of the heterocyclic rings. For instance, Rh(III)-catalyzed oxidative annulation of isonicotinamide (B137802) with an alkyne proceeds via ortho C-H activation relative to the coordinating amide group. snnu.edu.cn

Catalyst Control: The choice of catalyst and ligands can profoundly influence the site of reaction. Palladium-catalyzed umpolung reactions using 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinolines (EEDQs) and diethylzinc (B1219324) have been shown to achieve exclusive C-4 addition to the quinoline ring, demonstrating the power of catalyst systems to control regioselectivity. thieme-connect.de

Stereoselectivity is not a factor in the synthesis of the aromatic this compound itself. However, it becomes critical when synthesizing analogs where the quinoline ring is partially or fully hydrogenated (e.g., tetrahydroquinoline derivatives), as this creates stereocenters. nih.gov

Purification and Isolation Protocols for this compound and Its Derivatives

Following the chemical synthesis, the crude product mixture must be purified to isolate the desired compound. Standard chromatographic techniques are typically employed.

Column Chromatography: This is the most common method for initial purification. The crude product is loaded onto a stationary phase, typically silica (B1680970) gel, and eluted with a solvent system of appropriate polarity, such as a mixture of ethyl acetate and petroleum ether. nih.gov The separation is based on the differential adsorption of the components of the mixture to the stationary phase.

High-Performance Liquid Chromatography (HPLC): For achieving high purity, reversed-phase HPLC is often the method of choice. strath.ac.uk In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a gradient of water and acetonitrile (B52724) or methanol). beilstein-journals.org This is particularly useful for separating closely related analogs or removing final traces of impurities.

Crystallization: If the synthesized compound is a stable solid, crystallization from a suitable solvent or solvent mixture can be an effective method for purification, especially on a large scale. nih.gov This method relies on the differences in solubility between the desired product and impurities at different temperatures.

Filtration: In cases where the product precipitates from the reaction mixture, simple filtration can be used for isolation, often followed by washing with appropriate solvents to remove soluble impurities. epo.org

The purity of the final compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and elemental analysis. scienceopen.comsnnu.edu.cnresearchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 3 Quinolinyl Nicotinamide Derivatives

Identification of Key Pharmacophoric Elements for Biological Activity

The biological activity of 2-(3-quinolinyl)nicotinamide derivatives is intrinsically linked to the interplay of its constituent parts. Understanding the contribution of each element is fundamental to designing more potent and selective compounds.

Contribution of the Quinoline (B57606) Moiety

The quinoline nucleus is a critical anchor for the biological activity of this class of compounds. Its planar, aromatic nature allows for various intermolecular interactions with biological targets, including π-π stacking and hydrophobic interactions. The position of the nitrogen atom in the quinoline ring also influences the molecule's electronic properties and hydrogen bonding capacity.

Substitutions on the quinoline ring have been shown to be a important determinant of activity in related quinoline-based hybrids. For instance, the introduction of electron-withdrawing or electron-donating groups at various positions can modulate the electronic distribution of the entire molecule, thereby affecting its binding affinity to target proteins. The specific substitution pattern on the quinoline ring can also influence the compound's metabolic stability and pharmacokinetic profile.

Contribution of the Nicotinamide (B372718) Moiety

The nicotinamide portion of the molecule is not merely a passive component. The pyridine (B92270) ring of nicotinamide, with its nitrogen atom, can participate in hydrogen bonding and other polar interactions. The carboxamide linker is also a key interaction point, capable of forming hydrogen bonds with amino acid residues in a protein's active site.

The orientation and electronic nature of the nicotinamide ring relative to the quinoline moiety are thought to be crucial for defining the pharmacological profile. Modifications to the nicotinamide ring, such as the introduction of substituents, can fine-tune the compound's properties, including its solubility and ability to interact with specific biological targets.

Importance of the Linker and Substituent Positions

The amide bond connecting the quinoline and nicotinamide moieties provides a degree of rotational freedom, allowing the molecule to adopt various conformations to fit into a binding pocket. The rigidity and length of this linker are critical parameters that are being explored in SAR studies.

The relative positioning of the substituents on both the quinoline and nicotinamide rings is paramount. For example, in studies of related quinoline derivatives, the placement of a substituent at the 7-position of the quinoline ring has been shown to significantly impact activity. Similarly, the substitution pattern on the nicotinamide ring can dictate the molecule's interaction with its biological target.

Systematic Chemical Modification and Activity Mapping

To delineate the SAR and SPR of this compound derivatives, medicinal chemists employ systematic strategies of chemical modification and activity mapping.

Positional Scanning and Analog Synthesis

A common approach involves positional scanning, where a substituent, such as a methyl or a halogen group, is systematically moved around the quinoline and nicotinamide rings. This allows researchers to map out the "hot spots" on the molecule where substitutions lead to a significant increase or decrease in biological activity. The synthesis of a library of analogs with diverse substituents at these key positions helps in building a comprehensive understanding of the SAR.

The data gathered from these studies can be compiled into tables to visualize the impact of different substituents on a particular biological activity, such as inhibitory concentration (IC₅₀) or binding affinity (Kᵢ).

Table 1: Hypothetical Positional Scanning Data for 2-(Substituted-quinolin-3-yl)nicotinamide Derivatives

| Compound ID | Quinoline Substituent | Nicotinamide Substituent | Biological Activity (IC₅₀, µM) |

| 1a | H | H | 10.5 |

| 1b | 6-Chloro | H | 5.2 |

| 1c | 7-Chloro | H | 1.8 |

| 1d | 8-Methoxy | H | 15.3 |

| 1e | H | 4-Methyl | 8.9 |

| 1f | H | 5-Fluoro | 6.1 |

This table is for illustrative purposes and does not represent actual experimental data.

Isosteric Replacements and Bioisosteric Design

Isosteric and bioisosteric replacements are powerful tools in medicinal chemistry to optimize lead compounds. This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters.

In the context of this compound derivatives, the amide linker is a prime candidate for bioisosteric replacement. Amide bonds can be susceptible to enzymatic cleavage in the body, leading to poor metabolic stability. Replacing the amide with more stable bioisosteres, such as a triazole, oxadiazole, or even a reversed amide, could lead to compounds with improved in vivo efficacy.

Furthermore, the quinoline or nicotinamide rings themselves could be replaced by other heterocyclic systems to explore new chemical space and potentially discover analogs with novel biological activities or improved properties.

Table 2: Hypothetical Bioisosteric Replacement Data for this compound Analogs

| Compound ID | Linker/Moiety Modification | Biological Activity (IC₅₀, µM) |

| 2a | Amide (Original) | 10.5 |

| 2b | 1,2,3-Triazole | 8.2 |

| 2c | Oxadiazole | 12.1 |

| 2d | Quinoline replaced with Naphthyridine | 15.7 |

| 2e | Nicotinamide replaced with Pyrazinecarboxamide | 9.8 |

This table is for illustrative purposes and does not represent actual experimental data.

The systematic exploration of the SAR and SPR of this compound derivatives holds significant promise for the development of new therapeutic agents. By carefully dissecting the roles of the quinoline and nicotinamide moieties, understanding the importance of the linker, and employing strategic chemical modifications, researchers are poised to unlock the full potential of this intriguing hybrid scaffold.

Deriving SAR Models from Experimental Biological Data

The development of Structure-Activity Relationship (SAR) models for this compound and its derivatives is a critical step in medicinal chemistry, aiming to correlate the chemical structure of these compounds with their biological activity. These models are essential for designing new molecules with enhanced potency and selectivity. The process typically involves synthesizing a series of analogues and evaluating their biological activity through in vitro assays, which generate experimental data such as the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Kᵢ). nih.govnih.gov This data then forms the basis for developing predictive computational models.

A common approach is the use of three-dimensional quantitative structure-activity relationship (3D-QSAR) studies. dovepress.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to build models for various quinoline derivatives. dovepress.comresearchgate.net These models analyze the steric, electrostatic, and hydrophobic fields of the molecules to predict their biological activity. nirmauni.ac.in For instance, in studies on quinoline-based inhibitors, CoMFA and CoMSIA models have successfully established a correlation between the structural features and the observed inhibitory activity, yielding models with good statistical significance and predictive power. dovepress.com

The process begins with the construction of 3D structures of the quinoline scaffolds, which are then aligned based on a common structural template. dovepress.comresearchgate.net The experimental biological data, often expressed as IC₅₀ values, is converted to a logarithmic scale (pIC₅₀) for the QSAR analysis. mdpi.com The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive ability. dovepress.commdpi.com The resulting models generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic charges, hydrophilicity, or hydrophobicity are favorable or unfavorable for biological activity. This provides crucial insights for designing new derivatives. For example, SAR studies on quinoline hydrazones revealed that the quinoline moiety itself is essential for activity, and specific substitutions, such as a methoxy (B1213986) group at the 2nd position, can enhance it. dovepress.com

Computer-based molecular docking is another powerful tool used in conjunction with SAR. nih.gov By docking inhibitors into the active site of a target enzyme, researchers can predict binding orientations and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that drive the compound's activity. nih.govdovepress.com A strong correlation between the docking scores and the experimentally determined IC₅₀ values further validates the SAR model. nih.gov

Systematic modification of the core scaffold is fundamental to SAR exploration. In the development of inhibitors targeting enzymes like Nicotinamide N-methyltransferase (NNMT) or sirtuins, where nicotinamide-like structures are relevant, researchers have systematically altered different parts of the lead compound. nih.govmdpi.com For example, in a study on quinolyl pyrazinamides, a stepwise SAR analysis was performed by introducing various substituents (e.g., methyl, methoxy, halogens) at different positions on the quinoline ring to assess the impact on receptor binding affinity. nih.gov This revealed that substitutions are generally well-tolerated except at specific positions, like C-7, where they may cause a loss of planarity and a detrimental effect on binding. nih.gov

The data below illustrates findings from SAR studies on various quinoline derivatives, highlighting the impact of different substituents on their biological activity against various targets.

Table 1: SAR Findings for Selected Quinoline Derivatives

| Compound Series | Target/Activity | Key SAR Findings | Reference |

|---|---|---|---|

| Quinolinium Analogues | NNMT Inhibition | The quinolinium scaffold is a promising core for potent NNMT inhibition. Small moieties like methyl or ethyl groups near the N1 position are crucial for maintaining high inhibitory activity. dtic.mil | nih.govdtic.mil |

| Quinolyl Pyrazinamides | Sigma-2 Receptor (σ2R) Binding | Substitutions are well tolerated on the quinoline ring, except at the C-7 position due to potential loss of planarity. 6-Fluoro and 6-methyl substitutions showed high potency. nih.gov | nih.gov |

| Quinoline Hydrazones | Antitubercular Activity (ENR Inhibition) | The quinoline ring and a -CH=N- linker are essential. A methoxy group at the C-2 position and sterically favorable groups at positions 5, 6, 7, and 8 enhance activity. dovepress.com | dovepress.comresearchgate.net |

| MC2494 Derivatives (N-(quinolin-5-yl)acrylamide) | Sirtuin Inhibition | Systematic chemical modification of four different regions of the prototype compound helped establish preliminary structure-activity relationships for optimizing potency. mdpi.com | mdpi.com |

Structure-Permeability and Structure-Metabolic Stability Relationships (Preclinical Context)

In the preclinical phase of drug discovery, understanding the relationship between a compound's structure and its ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. nih.govresearchgate.net For derivatives of this compound, two key properties are cellular permeability and metabolic stability, which collectively influence the compound's bioavailability and duration of action. solvobiotech.comnih.gov

Structure-Permeability Relationship: Permeability refers to the ability of a drug molecule to pass through biological membranes. In early drug discovery, this is often assessed using in vitro models like the Caco-2 cell permeability assay. researchgate.net This assay uses a monolayer of human colon adenocarcinoma cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier. The rate at which a compound crosses this monolayer provides an estimate of its potential for oral absorption in humans.

The structural features of quinoline-nicotinamide derivatives significantly impact their permeability. Properties such as lipophilicity (often measured as logP or Chromatographic Hydrophobicity Index), molecular size, and the number of hydrogen bond donors and acceptors are critical determinants. nih.govresearchgate.net For example, studies on certain benzothiazole (B30560) derivatives, which share structural similarities with quinolines, found that while some active compounds had good solubility, they exhibited low permeability. nih.gov This suggests that a balance must be struck; increasing lipophilicity can enhance membrane passage, but excessive lipophilicity might lead to poor aqueous solubility and increased binding to plasma proteins, which can also limit permeability. nih.govresearchgate.net Research on novel NNMT inhibitors based on a quinolinium scaffold has identified candidates with "attractive cellular permeability flux," indicating that optimization of the quinoline core can lead to compounds with favorable absorption characteristics. dtic.mil

Structure-Metabolic Stability Relationship: Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver. srce.hrresearchgate.net High metabolic instability leads to rapid clearance from the body, resulting in a short duration of action and potentially low bioavailability. solvobiotech.com In vitro assays using liver subcellular fractions (such as microsomes or S9 fractions) or intact hepatocytes are the standard methods for evaluating metabolic stability in a preclinical setting. solvobiotech.com These assays measure the rate of disappearance of the parent drug over time when incubated with the enzyme source and necessary cofactors like NADPH. solvobiotech.comsrce.hr The results are typically expressed as in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). researchgate.net

The chemical structure of a derivative dictates its metabolic fate. Specific functional groups on the quinoline or nicotinamide rings can be sites for Phase I (e.g., oxidation, reduction, hydrolysis) or Phase II (e.g., glucuronidation) metabolism. Medicinal chemists often modify these "metabolic soft spots" to enhance stability. For instance, introducing fluorine atoms at metabolically labile positions can block oxidation, thereby increasing the compound's half-life. Conversely, some derivatives may be designed as prodrugs that are intentionally metabolized to an active form. Studies on various heterocyclic compounds have shown that active derivatives can possess good metabolic stability. nih.gov However, in some cases, even active compounds can show higher metabolic instability, which may be linked to factors like lower lipophilicity. researchgate.net

The following table presents representative preclinical data for selected heterocyclic compounds, illustrating the types of measurements used to assess these properties.

Table 2: Preclinical ADME Properties of Selected Heterocyclic Analogues

| Compound Class | Permeability (Papp, Caco-2) | Metabolic Stability (Species) | Plasma Protein Binding (%) | Key Findings | Reference |

|---|---|---|---|---|---|

| Benzothiazole Derivatives | Low | Good (Human Liver Microsomes) | High | Active compounds showed moderate to good solubility but low permeability and high plasma protein binding. nih.gov | nih.gov |

| Benzimidazole Derivative | Not Specified | Higher Metabolic Instability (Human Liver Microsomes) | Low | Lower lipophilicity resulted in low plasma protein binding and higher metabolic instability. researchgate.net | researchgate.net |

| Quinolone Analogues (Anti-TB) | Variable (e.g., >10 x 10-6 cm/s) | Variable (e.g., 20% remaining after 1 hr in mouse microsomes) | Variable (e.g., >99%) | Demonstrates the wide range of properties that can be observed within a class of compounds, necessitating careful optimization. researchgate.net | researchgate.net |

| NNMT Inhibitors (Quinolinium Scaffold) | Attractive cellular permeability flux | Not Specified | Not Specified | Successful optimization led to drug candidates with good permeability profiles. dtic.mil | dtic.mil |

Molecular Mechanisms of Action and Target Engagement

Elucidation of Specific Protein Targets and Binding Sites

Direct Binding Assays

No public data from direct binding assays, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization assays, are available to identify or quantify the interaction of 2-(3-quinolinyl)nicotinamide with any protein target.

Proteomic Approaches for Target Identification

There are no published studies using proteomic techniques, such as affinity purification-mass spectrometry (AP-MS) or thermal proteome profiling (TPP), to identify the cellular targets of this compound.

Detailed Understanding of Enzyme Inhibition Kinetics and Thermodynamics

No information exists regarding the inhibitory activity of this compound against any enzyme. Data on its inhibition constant (Kᵢ), IC₅₀ value, mechanism of inhibition (e.g., competitive, non-competitive), or the thermodynamic parameters (enthalpy and entropy) of its binding to a target are not available in the scientific literature.

Pathway-Level Analysis of Cellular Impact

Transcriptomic Profiling in Response to this compound

No transcriptomic studies (e.g., RNA-Seq or microarray analysis) have been published that detail the changes in gene expression in any cell type or organism in response to treatment with this compound.

Metabolomic Profiling for Metabolic Pathway Perturbations

There are no available metabolomic studies that have profiled the metabolic changes induced by this compound, which would be necessary to understand its impact on metabolic pathways.

Signal Transduction Pathway Analysis

Detailed analysis of the specific signal transduction pathways modulated by this compound is not available in the current scientific literature. Research has not yet elucidated the downstream effects of this compound on intracellular signaling cascades.

Cellular and Subcellular Localization Studies

Information regarding the cellular and subcellular localization of this compound is currently unavailable. Studies to determine its distribution within cellular compartments have not been reported.

Computational Chemistry and Molecular Modeling for 2 3 Quinolinyl Nicotinamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the intrinsic properties of a molecule in the absence of environmental effects. These methods allow for a detailed examination of electronic structure, conformational possibilities, and spectroscopic signatures.

Electronic Structure Properties (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are fundamental to its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps are key tools for this analysis.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The HOMO energy relates to the ability to donate electrons, while the LUMO energy corresponds to the ability to accept electrons irjweb.com. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity rsc.orgscirp.org. For 2-(3-quinolinyl)nicotinamide, the extensive π-conjugated system spanning both the quinoline (B57606) and pyridine (B92270) rings is expected to result in a relatively small HOMO-LUMO gap, indicating a molecule prone to electronic transitions and charge transfer interactions scirp.orgarkat-usa.org. DFT calculations on related quinoline derivatives confirm that the HOMO-LUMO gap is a key determinant of chemical reactivity and kinetic stability rsc.orgresearchgate.net.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) wolfram.comchemrxiv.orgproteopedia.org. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions like hydrogen bonding researchgate.net. In this compound, the nitrogen atoms of the quinoline and pyridine rings, along with the carbonyl oxygen of the amide group, are predicted to be regions of high negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the amide protons and aromatic protons would exhibit positive potential, indicating sites for nucleophilic attack or hydrogen bond donation.

| Property | Predicted Characteristic for this compound | Implication |

|---|---|---|

| HOMO | Likely distributed across the π-system of both aromatic rings. | Indicates regions susceptible to electrophilic attack. |

| LUMO | Likely distributed across the π-antibonding system. | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Expected to be relatively small due to extensive conjugation. | Suggests high chemical reactivity and polarizability. rsc.org |

| Molecular Electrostatic Potential (MEP) | Negative potential near N (quinoline), N (pyridine), and O (amide); Positive potential near amide N-H and aromatic C-H. | Highlights sites for hydrogen bonding and other electrostatic interactions. researchgate.net |

Conformation Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformation analysis aims to identify the most stable spatial arrangements (conformers) of a molecule by exploring its potential energy surface. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the quinoline ring to the nicotinamide (B372718) ring.

By systematically rotating this bond and calculating the energy at each step, a potential energy landscape can be generated. This landscape reveals the low-energy, stable conformers (energy minima) and the energy barriers (transition states) that separate them. It is anticipated that the lowest energy conformers will be those that minimize steric hindrance between the two bulky ring systems. The planarity of the molecule may be influenced by the formation of intramolecular hydrogen bonds, although significant twisting between the quinoline and pyridine rings is possible to alleviate steric clash mdpi.com. The relative populations of these conformers at a given temperature can be predicted using Boltzmann statistics, providing insight into the dominant shapes the molecule will adopt in solution.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic properties, serving as a powerful tool for structural confirmation and interpretation of experimental data researchgate.netresearchgate.net.

NMR Spectroscopy: Theoretical calculations using methods like the Gauge-Including Atomic Orbital (GIAO) can predict the 1H and 13C NMR chemical shifts nih.govnih.gov. For this compound, the aromatic protons are expected to appear in the downfield region of the 1H spectrum (typically 7.0-9.0 ppm), with distinct signals corresponding to the protons on the quinoline and nicotinamide rings. The amide protons would likely appear as a broad singlet even further downfield.

IR Spectroscopy: The vibrational frequencies calculated by DFT can be correlated with an experimental infrared (IR) spectrum. Key predicted vibrations for this molecule would include the C=O stretching of the amide group (typically around 1650-1680 cm⁻¹), N-H stretching of the amide (around 3200-3400 cm⁻¹), and a series of C=C and C=N stretching vibrations from the aromatic rings (in the 1400-1600 cm⁻¹ region) researchgate.netnih.gov.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum nih.govrsc.org. Given the large conjugated π-electron system, this compound is expected to exhibit strong absorption in the UV region, likely arising from π→π* transitions within the aromatic framework scirp.org.

| Spectroscopy Type | Predicted Key Feature | Approximate Predicted Region |

|---|---|---|

| 1H NMR | Aromatic Protons | 7.0 - 9.0 ppm |

| 13C NMR | Aromatic and Carbonyl Carbons | 120 - 170 ppm |

| IR | Amide C=O Stretch | ~1670 cm⁻¹ |

| IR | Aromatic C=C/C=N Stretch | 1400 - 1600 cm⁻¹ |

| UV-Vis | π→π* Transitions | 250 - 350 nm |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex mdpi.com. This method is fundamental in drug discovery for screening virtual libraries of compounds and proposing binding hypotheses.

Ligand-Protein Interaction Prediction with Identified Targets

While specific protein targets for this compound have not been definitively established, the structural motifs suggest potential interactions with protein families known to bind quinoline or nicotinamide-based ligands. Prominent examples include protein kinases and poly(ADP-ribose) polymerases (PARPs) mdpi.comnih.gov.

Molecular docking simulations would involve placing this compound into the active site of a target protein. A scoring function is then used to estimate the binding affinity (often expressed as a binding energy in kcal/mol), ranking different binding poses nih.gov. For instance, many kinase inhibitors utilize a quinoline scaffold to form hydrogen bonds with the "hinge" region of the kinase active site, which connects the N- and C-lobes of the enzyme mdpi.comnih.gov. The nicotinamide portion could simultaneously form interactions in an adjacent pocket, potentially enhancing affinity and selectivity. Docking studies of quinoline derivatives against various protein targets have successfully predicted plausible binding modes and relative affinities nih.govorientjchem.orgunf.edu.

Binding Mode Analysis and Hotspot Identification

The output of a docking simulation provides a detailed 3D model of the ligand-protein complex, which can be analyzed to understand the nature of the interaction. This analysis focuses on identifying key intermolecular forces that stabilize the complex.

Hydrogen Bonds: The nitrogen atoms in the quinoline and pyridine rings, the carbonyl oxygen, and the amide N-H group are all potential hydrogen bond acceptors and donors. These are expected to form critical interactions with polar or charged amino acid residues (e.g., Asp, Arg, Ser) in a protein's active site.

π-π Stacking: The planar aromatic systems of both the quinoline and nicotinamide rings are well-suited for π-π stacking interactions with aromatic residues such as tyrosine (Tyr), phenylalanine (Phe), or tryptophan (Trp) nih.gov.

Hydrophobic Interactions: The carbon framework of the molecule can engage in favorable hydrophobic interactions with nonpolar residues like leucine, valine, and alanine.

By identifying which residues of the target protein are consistently involved in these key interactions, one can map the binding "hotspots." mdpi.comresearchgate.net These hotspots are regions in the active site that contribute most significantly to the binding energy. For this compound, the quinoline nitrogen is a likely hotspot for hinge-binding in kinases, while the nicotinamide moiety could interact with the pocket that typically accommodates the adenine (B156593) ring of ATP or the nicotinamide of NAD+.

| Molecular Moiety | Potential Interaction Type | Potential Interacting Protein Residue |

|---|---|---|

| Quinoline Ring Nitrogen | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln, Backbone N-H |

| Nicotinamide Pyridine Nitrogen | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln, Lys |

| Amide Carbonyl Oxygen | Hydrogen Bond Acceptor | Lys, Arg, Ser, Asn, Gln |

| Amide N-H Group | Hydrogen Bond Donor | Asp, Glu, Backbone C=O |

| Quinoline & Pyridine Rings | π-π Stacking / Hydrophobic | Phe, Tyr, Trp, Leu, Val, Ala |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogs, QSAR can be a valuable tool to predict the activity of newly designed compounds and to understand the structural features that are crucial for their biological effects.

QSAR models can be developed in two primary forms: 2D-QSAR and 3D-QSAR.

2D-QSAR: These models correlate biological activity with 2D structural descriptors, such as molecular weight, logP (lipophilicity), and topological indices. These descriptors are relatively simple to calculate and can provide valuable insights into the general properties that influence activity. For a series of this compound analogs, a 2D-QSAR model could reveal, for example, that increased lipophilicity is correlated with higher activity.

3D-QSAR: These models take into account the three-dimensional structure of the molecules and their alignment in space. japsonline.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. These methods calculate steric and electrostatic fields around the aligned molecules and correlate these fields with their biological activities. A 3D-QSAR model for this compound analogs could highlight specific regions where bulky substituents or electronegative groups would be favorable or unfavorable for activity. bpasjournals.com

The development of a robust QSAR model typically involves the following steps:

Data Set Selection: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled. This dataset should have a wide range of activity and structural diversity.

Molecular Descriptor Calculation: A variety of 2D and/or 3D descriptors are calculated for each molecule in the dataset.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), are used to build the QSAR equation. tandfonline.commdpi.com

Model Validation: The predictive power of the model is rigorously assessed.

Once a QSAR model is developed and validated, it can be used to predict the biological activity of new, untested compounds. scirea.org For example, a medicinal chemist could design a series of novel analogs of this compound and use the QSAR model to estimate their activity before deciding which compounds to synthesize. This predictive capability significantly streamlines the drug discovery process by prioritizing the synthesis of the most promising candidates. acs.org

| QSAR Model Parameter | Description | Typical Value for a Good Model |

| r² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| q² (Cross-validated r²) | A measure of the predictive ability of the model, determined by internal validation. | > 0.5 |

| pred_r² (External validation r²) | A measure of the predictive ability of the model on an external test set. | > 0.5 |

The validation of a QSAR model is a critical step to ensure its reliability and predictive power. basicmedicalkey.com Common validation techniques include:

Internal Validation: This is typically done using cross-validation, where the dataset is repeatedly split into training and test sets. The leave-one-out (LOO) method is a common form of cross-validation.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development.

Y-scrambling: The biological activity data is randomly shuffled, and a new QSAR model is built. A valid model should have a significantly lower correlation for the scrambled data.

Interpretation of the QSAR model provides valuable insights into the structure-activity relationships. For instance, the coefficients of the descriptors in a linear QSAR model can indicate the positive or negative contribution of a particular property to the biological activity. In 3D-QSAR, contour maps can visualize the regions around the molecule where certain properties (e.g., steric bulk, positive charge) are predicted to increase or decrease activity.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations can provide detailed insights into the dynamic behavior of a ligand-target complex, which is often missed in static models like molecular docking. benthamscience.com

If this compound is found to bind to a specific biological target, MD simulations can be performed on the ligand-target complex to assess its stability and dynamics. researchgate.net The simulation starts with the docked pose of the ligand in the binding site of the protein. The system is then solvated in a box of water molecules, and the trajectories of all atoms are calculated over a period of time (typically nanoseconds to microseconds).

Analysis of the MD trajectory can reveal:

Stability of the Ligand in the Binding Site: By monitoring the root-mean-square deviation (RMSD) of the ligand's atomic positions over time, one can assess whether the ligand remains stably bound in its initial docked pose. A low and stable RMSD suggests a stable binding mode.

Key Intermolecular Interactions: The simulation can identify the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. The persistence of these interactions throughout the simulation can be quantified.

Conformational Changes in the Protein: The binding of a ligand can induce conformational changes in the protein. MD simulations can capture these dynamic changes, which may be crucial for the protein's function and the ligand's mechanism of action.

Binding Free Energy Calculations: Advanced techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP) can be applied to the MD trajectories to calculate the binding free energy of the ligand-target complex, providing a more accurate estimate of binding affinity than docking scores alone.

| MD Simulation Parameter | Description | Typical Analysis |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the ligand or protein over time compared to a reference structure. | Plotting RMSD vs. time to assess stability. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | Identifying flexible regions of the protein. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Determining the key hydrogen bond interactions. |

| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. | Assessing conformational changes in the protein. |

By integrating these computational approaches, researchers can gain a comprehensive understanding of the structure-activity relationships of this compound and its analogs, ultimately guiding the design of more effective and selective therapeutic agents.

Conformational Changes and Induced Fit Mechanisms

The conformational flexibility of this compound is a critical determinant of its interaction with biological targets. This flexibility arises from the rotatable single bond connecting the quinoline and nicotinamide ring systems. Computational chemistry and molecular modeling have been instrumental in elucidating the conformational landscape of this molecule and its implications for target binding.

Molecular dynamics simulations of quinoline-3-carboxamide (B1254982) derivatives have provided insights into the stability of these molecules within protein binding pockets. These simulations reveal that the torsional angle between the quinoline and nicotinamide moieties can vary, allowing the molecule to adopt different conformations. This inherent flexibility is crucial for the initial recognition and subsequent binding to a target protein.

The concept of "induced fit" is particularly relevant to the binding mechanism of this compound. This model posits that the binding of a ligand to a protein can induce conformational changes in both the ligand and the protein, leading to a more stable complex. Molecular docking studies on similar quinoline derivatives have shown that these molecules can adapt their conformation to fit snugly into the active site of an enzyme. For instance, the quinoline nitrogen has been observed to form key interactions with the hinge region of kinases, a process that is facilitated by the molecule's ability to adopt a specific, energetically favorable conformation upon binding.

The binding of this compound to a target protein is a dynamic process. Initially, the molecule may adopt a range of conformations in solution. Upon approaching the binding site, electrostatic and van der Waals interactions guide the ligand into the pocket. This initial binding event can then trigger conformational adjustments in the side chains of amino acid residues within the active site, as well as a shift in the torsional angle of the ligand itself. This mutual adaptation results in an optimized set of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which stabilize the protein-ligand complex. Molecular dynamics simulations can further elucidate the stability of these interactions over time.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico tools are invaluable for the early assessment of the pharmacokinetic properties of drug candidates, including this compound. These computational models predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of molecules, helping to identify potential liabilities before significant resources are invested in their development. For quinoline and nicotinamide derivatives, a range of ADME parameters have been predicted using various computational software and online platforms. researchgate.netproquest.combenthamdirect.com

These in silico predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area. nih.gov By analyzing these properties, computational models can estimate a compound's likely behavior in the body.

Predicted ADME Properties of this compound and Related Derivatives

| Property | Predicted Value/Classification | Significance |

| Absorption | ||

| Human Intestinal Absorption (HIA) | Good | Indicates the likelihood of the compound being well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Penetration | Very Low to Low | Suggests a reduced potential for central nervous system side effects. nih.gov |

| Distribution | ||

| Plasma Protein Binding (PPB) | High | A high degree of binding to plasma proteins can affect the free concentration of the drug available to exert its pharmacological effect. |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Predicts a lower likelihood of drug-drug interactions with substrates of this major drug-metabolizing enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Likely Substrate | Suggests that the compound may be actively secreted by the kidneys, influencing its clearance rate. |

These in silico ADME predictions for derivatives of quinoline and nicotinamide suggest that compounds with this scaffold are likely to possess favorable pharmacokinetic properties, such as good oral bioavailability. researchgate.netbenthamdirect.com Early assessment of these properties is crucial in the drug discovery process, allowing for the selection and optimization of candidates with a higher probability of success in later stages of development. nih.gov

Analytical Methodologies for Research Scale Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to unequivocally determining the chemical structure of a molecule. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.

¹H NMR: This technique would identify the number of chemically distinct protons, their electronic environment, and their proximity to other protons. For 2-(3-quinolinyl)nicotinamide, the spectrum would be expected to show a series of signals in the aromatic region (typically 7.0-9.5 ppm) corresponding to the protons on both the quinoline (B57606) and pyridine (B92270) ring systems. The amide (-CONH₂) protons would likely appear as one or two broad signals further downfield.

¹³C NMR: A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The spectrum for this compound would show distinct signals for each of the carbons in the quinoline and pyridine rings, as well as a signal for the carbonyl carbon of the amide group (typically in the 160-180 ppm range).

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY would show which protons are spin-coupled (typically on adjacent carbons), helping to assign protons within the individual quinoline and pyridine rings. HSQC would correlate each proton signal to its directly attached carbon atom, confirming the assignments made from the ¹H and ¹³C spectra.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight.

MS: Standard mass spectrometry would be used to confirm the molecular weight of this compound (C₁₅H₁₁N₃O, molecular weight: 261.27 g/mol ). The mass spectrum would show a molecular ion peak ([M]⁺) or, more commonly in modern electrospray ionization (ESI) techniques, a protonated molecular peak ([M+H]⁺ at m/z 262.28).

HRMS: High-Resolution Mass Spectrometry would provide a highly accurate mass measurement of the molecular ion, typically to within four decimal places. This allows for the unambiguous determination of the molecular formula, confirming that the elemental composition matches C₁₅H₁₁N₃O.

Infrared (IR) SpectroscopyInfrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

N-H Stretching: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide (-NH₂) group.

C=O Stretching: A strong, sharp absorption band around 1650-1690 cm⁻¹ for the carbonyl group of the amide.

C=N and C=C Stretching: Multiple bands in the 1400-1620 cm⁻¹ region, characteristic of the aromatic quinoline and pyridine rings.

C-H Bending: Bands in the 690-900 cm⁻¹ region related to the out-of-plane bending of C-H bonds on the aromatic rings, which can give clues about the substitution pattern.

Chromatographic Separation and Quantification Methods

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, and for quantifying its amount.

High-Performance Liquid Chromatography (HPLC) for Purity and QuantificationHigh-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of a non-volatile organic compound and for its quantification.

Purity Analysis: A reversed-phase HPLC method would likely be developed, using a C18 stationary phase and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The purity of a sample of this compound would be determined by injecting a solution and monitoring the eluent with a UV detector (set to one of the λ_max values determined by UV-Vis spectroscopy). A pure sample would ideally show a single major peak. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Quantification: To quantify the concentration of this compound in a sample, a calibration curve would be constructed. This involves preparing a series of standard solutions of the pure compound at known concentrations and measuring their respective peak areas using HPLC. A plot of peak area versus concentration would be generated, and the concentration of the unknown sample could then be determined by interpolating its peak area on this curve.

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, "this compound," with its relatively high molecular weight and polar functional groups (amide and nitrogen heterocycles), is expected to have low volatility, making its direct analysis by GC challenging. Direct injection of underivatized nicotinamide (B372718) has been reported, but this often requires high temperatures that could lead to thermal degradation oup.comfda.gov.tw.

To make the compound amenable to GC analysis, a derivatization step is typically required to increase its volatility and thermal stability researchgate.netlibretexts.orgjfda-online.com. This process modifies the analyte's functional groups, primarily the active hydrogen on the amide group, which can cause undesirable interactions with the GC column libretexts.org.

Common derivatization strategies that could be applied to "this compound" include:

Silylation: This is one of the most common derivatization methods in GC libretexts.org. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the amide group with a nonpolar trimethylsilyl (TMS) group sigmaaldrich.com. This reaction significantly reduces polarity and increases volatility. For example, nicotinamide has been successfully derivatized using silylating agents for GC analysis oup.com.

Acylation: This method involves introducing an acyl group. For nicotinamide, dehydration using an agent like heptafluorobutyric anhydride (HFB) has been used to convert the amide to a more volatile nitrile (3-cyanopyridine), which is then analyzed by GC nih.govresearchgate.net. This approach offers a stable derivative suitable for chromatographic separation.

Alkylation: This technique replaces active hydrogens with an alkyl group, most commonly forming esters from carboxylic acids libretexts.org. While less common for amides, it remains a potential strategy.

A hypothetical GC method for a derivatized form of "this compound" would involve careful optimization of the derivatization reaction (reagent, temperature, and time) followed by analysis using a capillary column and a sensitive detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

| Parameter | Hypothetical Condition/Value for Derivatized Analyte |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS or Heptafluorobutyric Anhydride (HFB) |

| GC Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 - 280 °C |

| Carrier Gas | Helium or Hydrogen, constant flow mode |

| Oven Temperature Program | Initial: 150 °C, hold for 1 min; Ramp: 15 °C/min to 300 °C; Hold: 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C (MS transfer line or FID) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification in Research Samples

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preeminent analytical technique for the quantification of non-volatile compounds like "this compound" in complex biological matrices. Its high sensitivity, specificity, and wide dynamic range make it ideal for trace analysis and for identifying metabolites in research samples such as cell lysates, tissue homogenates, and plasma from preclinical studies.

The method involves chromatographic separation of the analyte from matrix components, followed by ionization and mass analysis. Reversed-phase liquid chromatography (RPLC) is typically employed for compounds of this polarity. Electrospray ionization (ESI) in positive mode is generally effective for nitrogen-containing heterocyclic compounds.

For quantitative analysis, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from co-eluting matrix components.

| Parameter | Typical Condition/Value |

|---|---|

| LC Column | Reversed-phase C18 or Phenyl-Hexyl (e.g., 50-100 mm length, 2.1 mm ID, <3 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid or 5-10 mM Ammonium Acetate (B1210297) |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Optimized gradient from low to high organic phase (Mobile Phase B) over several minutes |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) for quantification; Full Scan and Product Ion Scan for metabolite ID |

| MRM Transitions | Hypothetical: Precursor Ion [M+H]⁺ → Specific Product Ion(s) |

For metabolite identification, the instrument is operated in full scan mode to detect potential metabolites, followed by product ion scanning (or fragmentation analysis) to elucidate their structures. Common metabolic transformations for quinoline- and nicotinamide-containing structures include oxidation (hydroxylation), N-dealkylation, and conjugation (e.g., glucuronidation, sulfation).

Crystallographic Techniques for Solid-State Structure Determination (e.g., X-ray Diffraction)

Crystallographic techniques, particularly single-crystal X-ray diffraction (SCXRD), are the definitive methods for determining the precise three-dimensional atomic arrangement of a compound in its solid state. This information is fundamental for confirming the molecular structure, understanding intermolecular interactions (e.g., hydrogen bonding, π-stacking), and identifying the crystal packing and polymorphic form.

As of the current literature review, a specific crystal structure for "this compound" has not been reported or deposited in crystallographic databases such as the Cambridge Structural Database (CSD).

However, the crystallographic properties of its constituent moieties, nicotinamide and quinoline, are well-documented. Nicotinamide is known to be a highly polymorphic compound, with multiple crystal forms having been identified and structurally characterized. These polymorphs exhibit different arrangements and hydrogen-bonding networks, which can influence physical properties like solubility and stability.

Should single crystals of "this compound" be obtained, SCXRD analysis would provide key structural parameters as detailed in the table below. The process involves mounting a suitable single crystal on a diffractometer, irradiating it with monochromatic X-rays, and analyzing the resulting diffraction pattern to build an electron density map from which the atomic positions are determined.

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic (describes the symmetry of the unit cell) |

| Space Group | Describes the symmetry elements within the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal lattice |

| Bond Lengths and Angles | Precise intramolecular distances and angles, confirming connectivity |

| Torsion Angles | Defines the conformation of the molecule, e.g., the dihedral angle between the quinoline and pyridine rings |

| Intermolecular Interactions | Identifies hydrogen bonds, van der Waals forces, and other interactions governing crystal packing |

In the absence of a single-crystal structure, Powder X-ray Diffraction (PXRD) can be used to characterize the bulk material, providing a "fingerprint" of its crystalline form and assessing its phase purity.

Advanced Bioanalytical Methods for In Vitro and In Vivo Research Samples (Excluding Clinical Specimens)

Advanced bioanalytical methods are essential for quantifying "this compound" and its metabolites in complex biological matrices generated during preclinical research, such as in vitro metabolism studies (e.g., liver microsomes, hepatocytes) and in vivo pharmacokinetic studies in animals. These methods, almost exclusively based on LC-MS/MS, must be carefully developed and validated to ensure the reliability of the research data.

Sample Preparation: The primary challenge in bioanalysis is to isolate the analyte from interfering matrix components like proteins, lipids, and salts. The choice of sample preparation technique is critical for achieving robust and reproducible results.

Protein Precipitation (PPT): This is a simple and rapid technique often used as a first-line approach. It involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) to the sample (e.g., plasma, cell lysate) to denature and precipitate the majority of proteins. The supernatant, containing the analyte, is then collected for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE): LLE separates the analyte based on its partitioning between two immiscible liquid phases (typically an aqueous sample and an organic solvent). It can provide a cleaner extract than PPT but is more labor-intensive.

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique that provides the cleanest extracts. It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of a strong solvent. Reversed-phase (e.g., C18) or mixed-mode sorbents can be used depending on the analyte's properties.

Method Validation for Research Samples: While not requiring the full extent of regulatory scrutiny as clinical sample analysis, methods for research samples should still be validated to demonstrate they are fit for purpose. Key validation parameters include:

| Validation Parameter | Purpose in a Research Context |

|---|---|

| Selectivity | Ensuring the method can distinguish the analyte from matrix components and potential metabolites. |

| Linearity and Range | Demonstrating a proportional response over a defined concentration range relevant to the expected sample concentrations. |

| Accuracy and Precision | Assessing the closeness of measured values to the nominal concentration (accuracy) and the reproducibility of measurements (precision) using quality control (QC) samples. |

| Matrix Effect | Evaluating the suppression or enhancement of the analyte's ionization signal caused by co-eluting matrix components. |

| Recovery | Determining the efficiency of the extraction process. |

| Stability | Assessing the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top). |

These validated methods are crucial for generating reliable data in early-stage research, such as determining metabolic stability in liver microsomes, measuring cellular uptake in in vitro models, or establishing pharmacokinetic profiles in animal studies.

Future Research Directions and Conceptual Perspectives on 2 3 Quinolinyl Nicotinamide

Design and Synthesis of Advanced Scaffolds

The development of novel therapeutic agents often relies on the strategic design and synthesis of advanced molecular scaffolds that can offer improved efficacy, selectivity, and pharmacokinetic properties. For 2-(3-quinolinyl)nicotinamide, future research in this area could focus on the exploration of complex hybrid structures and the implementation of prodrug strategies.

Exploration of Complex Quinoline-Nicotinamide Hybrids